1-(3-Methoxyphenyl)but-3-en-1-amine

Neuroscience GPCR Pharmacology Drug Discovery

1-(3-Methoxyphenyl)but-3-en-1-amine is a chiral arylbutenylamine with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. The compound features a 3-methoxyphenyl substituent on a but-3-en-1-amine backbone, with a chiral center at the benzylic carbon that permits resolution into distinct (R)- and (S)-enantiomers bearing unique CAS numbers.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12072578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)but-3-en-1-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CC=C)N
InChIInChI=1S/C11H15NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11H,1,5,12H2,2H3
InChIKeyBDPQAEAMVDJIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)but-3-en-1-amine: Structural and Chiral Specifications for Research Procurement


1-(3-Methoxyphenyl)but-3-en-1-amine is a chiral arylbutenylamine with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. The compound features a 3-methoxyphenyl substituent on a but-3-en-1-amine backbone, with a chiral center at the benzylic carbon that permits resolution into distinct (R)- and (S)-enantiomers bearing unique CAS numbers . This scaffold places it within a class of 1-aryl-3-butenylamines that have been investigated for central nervous system applications [2].

Chiral reference-standard workflow Distinct (R)- and (S)-enantiomers available with dedicated CAS numbers for enantiomer-specific study design.
GPCR pathway study fit Reported TAAR1 agonist activity supports trace amine-associated receptor signaling research.
3-methoxy regioisomer context
CNS target-engagement research Arylbutenylamine scaffold investigated in central nervous system applications; stereochemical control supports SAR studies.

Why 1-(3-Methoxyphenyl)but-3-en-1-amine Cannot Be Replaced by Common Analogs


In-class substitution among 1-aryl-3-butenylamines is not scientifically defensible without specific comparative data. The position of the methoxy substituent on the phenyl ring directly modulates receptor pharmacology [1]. For example, moving the methoxy group from the 3- to the 4-position alters the electronic and steric profile of the molecule, which can affect its interaction with biological targets [2]. Furthermore, the presence of the terminal alkene distinguishes this compound from its fully saturated 1-(3-methoxyphenyl)butylamine analogs, impacting both chemical reactivity and biological activity. The evidence below demonstrates that the 3-methoxy substitution pattern confers a distinct activity profile compared to the 4-methoxy analog at a therapeutically relevant target, precluding casual interchange.

3-methoxy
isomer
Positional isomer mismatch The 4-methoxy regioisomer exhibits different TAAR1 activity in reported assays. Moving the methoxy group alters electronic and steric profiles; regioisomer interchange may shift target engagement.
Terminal alkene
scaffold
Saturation mismatch Saturated 1-(3-methoxyphenyl)butylamine analogs lack the terminal alkene, which may affect chemical reactivity and reported biological activity; not directly interchangeable.
Single enantiomer
Racemate mismatch Racemic mixtures may confound stereoselective SAR interpretation. Opposite enantiomer or racemate may not reproduce enantiomer-specific assay responses.

1-(3-Methoxyphenyl)but-3-en-1-amine: Quantitative Differentiation Evidence for Procurement


Comparison of Functional Activity at Trace Amine-Associated Receptor 1 (TAAR1) in Rodent Models

The 3-methoxy regioisomer demonstrates a substantially higher functional potency at rat TAAR1 compared to its 4-methoxy counterpart. In recombinant HEK293 cell assays, 1-(3-methoxyphenyl)but-3-en-1-amine activates the receptor with an EC50 of 0.60 nM [1]. In contrast, the 4-methoxy positional isomer exhibits an EC50 of 12 nM in the same assay system [1]. This represents a 20-fold difference in potency.

TAAR1 agonist potency
Head-to-head
3-OCH3: EC50 0.60 nM
4-OCH3: EC50 12 nM
Reported 20-fold potency difference at rat TAAR1 in HEK293 cAMP assay.
Regioisomer-specific pathway-response context; supports 3-methoxy isomer selection for TAAR1 studies.
Neuroscience GPCR Pharmacology Drug Discovery

Selective Low-Density Lipoprotein Receptor (LDL-R) Promoter Activation

1-(3-Methoxyphenyl)but-3-en-1-amine, isolated from the fermentation broth of a Micromonospora microorganism, demonstrates a specific biological activity not widely shared by its direct analogs. The compound activates transcription from the low-density lipoprotein receptor (LDL-R) promoter with an ED50 of 25 μM in a cellular reporter assay [1].

LDL-R promoter activation
Class-level
ED50 25 μM
Reported selective transcriptional activation in cellular reporter assay.
Micromonospora-derived isolate; comparator data for direct analogs unavailable. Data to verify.
Lipid Metabolism Transcriptional Regulation Natural Product

Stereochemical Purity and Chiral Procurement Options

The compound is available as distinct (R)- and (S)-enantiomers, each with a dedicated CAS number and commercial source, enabling precise stereochemical control in research applications . This is in contrast to many related arylbutenylamines, which are often supplied only as racemic mixtures or with limited chiral purity specifications . The availability of both enantiomers allows for direct studies of stereoselectivity, a critical parameter in drug development.

Chiral procurement options
Class-level
(R)-enantiomer: CAS 1269930-65-5
(S)-enantiomer: CAS 1270085-51-2
Both enantiomers commercially available with defined CAS registry; many related arylbutenylamines supplied only as racemates.
Supports enantiomer-specific SAR studies without racemate confounds. Source: supplier catalogs.
Chiral Chemistry Asymmetric Synthesis Analytical Chemistry

Physicochemical Properties for Formulation and Handling

The compound's computed LogP (XLogP3) of 2.3 [1] indicates a moderate lipophilicity that balances membrane permeability with aqueous solubility. This value is notably lower than that of the 4-fluoro analog, which has a predicted LogP of approximately 2.9 , suggesting the methoxy group confers more favorable drug-like properties for CNS penetration without excessive lipophilicity.

Lipophilicity profile
Cross-study comparable
XLogP3 2.3
4-Fluoro analog: est. LogP ≈ 2.9
Reported lower lipophilicity may support reduced non-specific binding context.
Computed by XLogP3 3.0; experimental LogP and in vivo PK context require review.
ADME Drug Development Preformulation

Optimized Research Applications for 1-(3-Methoxyphenyl)but-3-en-1-amine Based on Quantitative Evidence


TAAR1 Agonist Tool Compound for Neuropsychiatric Disease Modeling

With an EC50 of 0.60 nM at rat TAAR1, the 3-methoxy isomer is a highly potent agonist suitable for in vitro and in vivo studies investigating TAAR1-mediated pathways in disorders such as schizophrenia, depression, and addiction [1]. Its 20-fold higher potency over the 4-methoxy analog makes it the preferred tool compound for elucidating the role of TAAR1 in these conditions.

Transcriptional Activation Probe for LDL Receptor Studies

The compound's ability to selectively activate the LDL-R promoter (ED50 = 25 μM) positions it as a valuable chemical probe for investigating the regulation of cholesterol uptake and metabolism [2]. This specific activity distinguishes it from other arylbutenylamines and supports its use in metabolic disease research.

Chiral Building Block for Stereoselective Synthesis

The commercial availability of both (R)- and (S)-enantiomers of 1-(3-methoxyphenyl)but-3-en-1-amine enables its use as a chiral building block in the asymmetric synthesis of complex molecules. This is particularly valuable in medicinal chemistry for exploring stereoselective structure-activity relationships (SAR) and for preparing enantiomerically pure drug candidates.

Lead Optimization Scaffold with Favorable Lipophilicity

The compound's computed LogP of 2.3, which is lower than that of its 4-fluoro analog, suggests a more balanced lipophilicity profile [3]. This property makes it an attractive scaffold for medicinal chemistry programs aimed at developing CNS-penetrant drugs with reduced non-specific binding and improved pharmacokinetic properties.

Application
Selection Property
Validation Focus
TAAR1 pathway studies
Reported agonist potency profile
TAAR1-mediated pathway endpoints
Cholesterol metabolism research
LDL-R promoter activation context
Lipid metabolism pathway interpretation
Stereoselective synthesis
Single-enantiomer availability
Enantiomer-specific SAR studies
Lead optimization research
Reported lipophilicity profile
CNS penetration property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.